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Compound of Interest

Compound Name:
4-Methyl-1H-imidazole-5-

carboxylic acid

Cat. No.: B175612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectral data for 4-Methyl-1H-imidazole-5-carboxylic acid. This

document is intended to serve as a valuable resource for researchers and professionals

involved in the synthesis, characterization, and application of this and related imidazole

compounds in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the predicted and experimentally

observed (where available for analogous compounds) ¹H and ¹³C NMR spectral data for 4-
Methyl-1H-imidazole-5-carboxylic acid.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

H-2 (imidazole ring) 7.5 - 8.5 Singlet (s)

The chemical shift is

influenced by the

electron-withdrawing

carboxylic acid group.

-CH₃ (methyl group) 2.2 - 2.6 Singlet (s)
Typically appears as a

sharp singlet.

-COOH (carboxylic

acid)
10.0 - 13.0 Broad Singlet (br s)

The chemical shift is

highly dependent on

solvent and

concentration. This

peak may be broad

due to hydrogen

bonding and

exchange.

-NH (imidazole ring) 11.0 - 14.0 Broad Singlet (br s)

The chemical shift is

also dependent on

solvent and

concentration and can

exchange with D₂O.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C-2 (imidazole ring) 135 - 145

C-4 (imidazole ring) 125 - 135 Attached to the methyl group.

C-5 (imidazole ring) 115 - 125
Attached to the carboxylic acid

group.

-CH₃ (methyl group) 10 - 15

-COOH (carboxylic acid) 160 - 175

The chemical shift is

characteristic of a carboxylic

acid carbon.[1][2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Vibrational Mode
Frequency Range

(cm⁻¹)
Intensity Notes

O-H Stretch

(Carboxylic Acid)
2500 - 3300 Broad, Strong

This very broad

absorption is a

hallmark of the

hydrogen-bonded O-H

group in a carboxylic

acid and often

overlaps with C-H

stretching

frequencies.[4][5]

N-H Stretch

(Imidazole)
3100 - 3300 Medium, Broad

This peak may be

broad due to

hydrogen bonding.

C-H Stretch

(Aromatic/Methyl)
2900 - 3100 Medium to Weak

C=O Stretch

(Carboxylic Acid)
1680 - 1720 Strong, Sharp

The position of this

band is characteristic

of a conjugated

carboxylic acid.

C=N and C=C Stretch

(Imidazole Ring)
1450 - 1600 Medium to Strong

A series of bands is

expected for the

imidazole ring.

C-O Stretch

(Carboxylic Acid)
1200 - 1300 Medium

O-H Bend (Carboxylic

Acid)
900 - 950 Medium, Broad

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of 4-Methyl-1H-
imidazole-5-carboxylic acid.
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NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 4-Methyl-1H-imidazole-5-carboxylic acid.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the

compound and allows for the observation of exchangeable protons (-COOH and -NH).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (depending on sample concentration)

Spectral Width: 0-16 ppm

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Spectral Width: 0-220 ppm

IR Spectroscopy Protocol
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 4-Methyl-1H-imidazole-5-carboxylic acid powder directly

onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters (FTIR Spectrometer):

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from

the sample spectrum.

Collect the sample spectrum.

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Visualization of Methodological Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Methyl-1H-imidazole-5-carboxylic acid.
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Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis
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(for IR)

IR Path

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Spectral Interpretation
(Peak Assignment, Structure Confirmation)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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